molecular formula C19H30N2O2 B2949470 tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate CAS No. 1286273-32-2

tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate

Cat. No. B2949470
CAS RN: 1286273-32-2
M. Wt: 318.461
InChI Key: IZTBYOBQQOPEHY-QAQDUYKDSA-N
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Description

Tert-Butyl carbamate is a chemical compound used in the synthesis of various other compounds. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular formula of tert-Butyl carbamate is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N . The SMILES representation is CC©©OC(N)=O .


Chemical Reactions Analysis

Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

Tert-Butyl carbamate appears as white to pale yellow or pale pink crystals or powder . It has a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Safety And Hazards

For safe handling, tert-Butyl carbamate should be stored in cool, dry conditions in well-sealed containers . The container should be kept tightly closed .

properties

IUPAC Name

tert-butyl N-[4-[(3-methylphenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-14-6-5-7-15(12-14)13-20-16-8-10-17(11-9-16)21-18(22)23-19(2,3)4/h5-7,12,16-17,20H,8-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTBYOBQQOPEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117812
Record name Carbamic acid, N-[trans-4-[[(3-methylphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(3-methylbenzylamino)cyclohexylcarbamate

CAS RN

1286273-32-2
Record name Carbamic acid, N-[trans-4-[[(3-methylphenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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